molecular formula C5H10Cl2O2 B563339 1,3-Dichloro-2-(methoxymethoxy)propane-d5 CAS No. 1189863-31-7

1,3-Dichloro-2-(methoxymethoxy)propane-d5

Cat. No.: B563339
CAS No.: 1189863-31-7
M. Wt: 178.064
InChI Key: GEGJQMIXBNYSQG-WHVBSWTDSA-N
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Description

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is a deuterated compound with the molecular formula C5H5Cl2D5O2 and a molecular weight of 178.07 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 typically involves the deuteration of 1,3-Dichloro-2-(methoxymethoxy)propane. This process can be achieved through the following steps:

    Starting Material: The synthesis begins with commercially available 1,3-Dichloro-2-(methoxymethoxy)propane.

    Deuteration: The compound is subjected to deuterium exchange reactions using deuterated reagents such as deuterated methanol (CD3OD) or deuterated water (D2O) under specific conditions to replace the hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(methoxymethoxy)propane-d5 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

    Substitution: Products include alcohols, amines, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is widely used in scientific research due to its deuterated nature. Some applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(methoxymethoxy)propane-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction kinetics and mechanisms due to the isotope effect, which can alter reaction rates and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-(methoxymethoxy)propane: The non-deuterated version of the compound.

    1,3-Dichloro-2-(chloromethyl)propane: A similar compound with a different substituent.

    1,3-Dichloro-2-(2-chloroethoxy)propane: Another similar compound with a different ether group.

Uniqueness

1,3-Dichloro-2-(methoxymethoxy)propane-d5 is unique due to its deuterated nature, which makes it particularly valuable in research applications that require precise tracking and analysis of molecular interactions and pathways.

Properties

IUPAC Name

1,3-dichloro-1,1,2,3,3-pentadeuterio-2-(methoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3/i2D2,3D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJQMIXBNYSQG-WHVBSWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OCOC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661913
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189863-31-7
Record name 1,3-Dichloro-2-(methoxymethoxy)(~2~H_5_)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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